molecular formula C4H7N5 B13114896 4-Hydrazinylpyrimidin-5-amine

4-Hydrazinylpyrimidin-5-amine

Cat. No.: B13114896
M. Wt: 125.13 g/mol
InChI Key: RJBJAKCZIOUNMC-UHFFFAOYSA-N
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Description

4-Hydrazinylpyrimidin-5-amine is a pyrimidine derivative featuring a hydrazinyl group (-NHNH₂) at position 4 and an amine (-NH₂) at position 5. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as kinases and enzymes.

Properties

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

4-hydrazinylpyrimidin-5-amine

InChI

InChI=1S/C4H7N5/c5-3-1-7-2-8-4(3)9-6/h1-2H,5-6H2,(H,7,8,9)

InChI Key

RJBJAKCZIOUNMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)NN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of 4-Hydrazinylpyrimidin-5-amine may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can modify the hydrazine group to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4-Hydrazinylpyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of 4-Hydrazinylpyrimidin-5-amine and Analogues

Compound Name Substituents (Position) Functional Groups Key Structural Differences
4-Hydrazinylpyrimidin-5-amine Hydrazinyl (4), Amine (5) -NHNH₂, -NH₂ Reference compound for comparison
4-Chloranylpyrimidin-5-amine Chloro (4), Amine (5) -Cl, -NH₂ Chloro group reduces nucleophilicity
4-Hydrazinyl-5-methylpyrimidin-2-amine Hydrazinyl (4), Methyl (5), Amine (2) -NHNH₂, -CH₃, -NH₂ Methyl at C5 and amine at C2 alter electronic distribution
4-Amino-5-hydroxymethyl-2-methylpyrimidine Amino (4), Hydroxymethyl (5), Methyl (2) -NH₂, -CH₂OH, -CH₃ Hydroxymethyl enhances hydrophilicity
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Chloro (4,6), Amine (2) -Cl, -NH₂ Dichloro substitution increases steric hindrance

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl in ) decrease ring electron density, reducing reactivity in nucleophilic substitutions.
  • Electron-donating groups (e.g., -NHNH₂ in the target compound) enhance ring activation, favoring reactions like Suzuki couplings .
  • Steric effects : Methyl or hydroxymethyl groups (e.g., ) may hinder access to reactive sites, impacting binding affinity in biological systems.

Reactivity and Functional Group Analysis

  • Hydrazinyl Group : The -NHNH₂ group in the target compound enables condensation reactions to form heterocycles (e.g., triazoles or tetrazoles), as seen in the synthesis of tetrazole-containing analogues . In contrast, chloro-substituted pyrimidines (e.g., ) are more prone to nucleophilic aromatic substitution.
  • Amine vs. Hydroxymethyl : The -NH₂ group at C5 in 4-Hydrazinylpyrimidin-5-amine offers hydrogen-bonding capability, while hydroxymethyl in contributes to solubility but may reduce metabolic stability.

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